molecular formula C14H22O2 B15178118 3,7-Dimethylocta-2,6-dienyl methacrylate CAS No. 94070-95-8

3,7-Dimethylocta-2,6-dienyl methacrylate

Cat. No.: B15178118
CAS No.: 94070-95-8
M. Wt: 222.32 g/mol
InChI Key: DWJIEXRXQKFNAB-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethylocta-2,6-dienyl methacrylate is an organic compound with the molecular formula C14H22O2. It is a methacrylate ester derived from 3,7-dimethylocta-2,6-dienol and methacrylic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylocta-2,6-dienyl methacrylate typically involves the esterification of 3,7-dimethylocta-2,6-dienol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-2,6-dienyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form polymers with unique properties.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,7-dimethylocta-2,6-dienol and methacrylic acid.

    Addition Reactions: The double bonds in the compound can participate in addition reactions with reagents like hydrogen, halogens, and other electrophiles.

Common Reagents and Conditions

    Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are employed.

    Addition Reactions: Reagents such as hydrogen gas (H2) with a palladium catalyst, halogens (Br2, Cl2), and other electrophiles.

Major Products Formed

    Polymerization: Polymers with methacrylate backbones.

    Hydrolysis: 3,7-dimethylocta-2,6-dienol and methacrylic acid.

    Addition Reactions: Various addition products depending on the reagent used.

Scientific Research Applications

3,7-Dimethylocta-2,6-dienyl methacrylate has a wide range of applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique mechanical and thermal properties.

    Materials Science: Incorporated into materials for coatings, adhesives, and sealants due to its excellent adhesion and durability.

    Biological Research: Studied for its potential use in drug delivery systems and biomedical applications.

    Industrial Applications: Utilized in the production of high-performance materials for automotive, aerospace, and construction industries.

Mechanism of Action

The mechanism of action of 3,7-Dimethylocta-2,6-dienyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group is highly reactive and can participate in radical polymerization, leading to the formation of polymers with desirable properties. The double bonds in the compound also allow for various addition reactions, making it a versatile building block in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethylocta-2,6-dienyl acetate
  • 3,7-Dimethylocta-2,6-dienyl chloride
  • 3,7-Dimethylocta-2,6-dienyl alcohol

Uniqueness

Compared to its analogs, 3,7-Dimethylocta-2,6-dienyl methacrylate is unique due to its methacrylate ester group, which imparts distinct reactivity and polymerization characteristics. This makes it particularly valuable in the synthesis of high-performance polymers and materials with specialized properties.

Properties

CAS No.

94070-95-8

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] 2-methylprop-2-enoate

InChI

InChI=1S/C14H22O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9H,3,6,8,10H2,1-2,4-5H3/b13-9+

InChI Key

DWJIEXRXQKFNAB-UKTHLTGXSA-N

Isomeric SMILES

CC(=CCC/C(=C/COC(=O)C(=C)C)/C)C

Canonical SMILES

CC(=CCCC(=CCOC(=O)C(=C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.